molecular formula C16H20N6O2 B2913309 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097933-90-7

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2913309
CAS No.: 2097933-90-7
M. Wt: 328.376
InChI Key: YCUHKNLEIKTOOH-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed a series of pyrimidinones and oxazinones as antimicrobial agents, utilizing various starting materials and synthesis pathways. For example, a study demonstrates the synthesis of antimicrobial agents through the condensation of α,β-unsaturated ketones with cyanothioacetamide, leading to compounds with significant antibacterial and antifungal activities (Hossan et al., 2012). This approach underscores the potential for creating therapeutically useful compounds through targeted chemical synthesis.

Heterocyclic Derivatives and Their Biological Implications

The formation and structural determination of heterocyclic derivatives, such as those derived from guanidine, highlight the diverse applications of pyrimidine-based compounds in medicinal chemistry. Studies on compounds like 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione provide insights into the structural aspects of these molecules, which can be pivotal for understanding their biological functions (Banfield et al., 1987).

Applications in Coordination Complexes and Polymer Science

The interaction of tautomeric amidines with other compounds to form polymeric coordination complexes introduces applications of pyrimidine derivatives in materials science. For instance, acetamidine hydrochloride's reaction with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 leads to the formation of potassium ferrocenyl(hexahydro)pyrimidoxides, showcasing the versatility of pyrimidine-based compounds beyond their biological activities (Klimova et al., 2013).

Crystal Structure Analysis for Drug Design

The crystal structure analysis of pyrimidine derivatives provides crucial information for drug design and development. Detailed structural data can help in understanding the interaction mechanisms of these compounds with biological targets, paving the way for the development of more effective therapeutic agents (Subasri et al., 2016).

Synthesis and Biological Evaluation of Derivatives

The synthesis and subsequent biological evaluation of pyrimidine derivatives, such as those with plant growth-stimulating effects, illustrate the broad spectrum of potential applications for these compounds. By modifying pyrimidine's structure, researchers can tailor its properties for specific biological activities, highlighting the importance of chemical synthesis in drug discovery and development (Pivazyan et al., 2019).

Future Directions

: Jaumaux, P., Liu, Q., Zhou, D., Xu, X., Wang, T., Wang, Y., Kang, F., Li, B., & Wang, G. (2020). Deep-Eutectic-Solvent-Based Self-Healing Polymer Electrolyte for Safe and Long-Life Lithium-Metal Batteries. Angewandte Chemie International Edition, 59(13), 5255–5261. DOI: 10.1002/anie.202001793 : ChemicalBook. (n.d.). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate. Retrieved from ChemicalBook : Xu, X., Wang, T., Wang, Y., Kang, F., & Wang, G. (2021). Mechanically Strong and Electrochemically Stable Single-Ion Conductive Polymer Electrolyte Based on Hydrogen Bonding. ACS Applied Materials & Interfaces, 13(27), 31624–31631. DOI: 10.1021/acsami.1c07782 : ChemicalBook. (n.d.). Synthesis of 2-[(4-Methyl-6-oxo-1,6-d

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-12-8-15(24)21(11-20-12)10-14(23)19-9-13-4-2-7-22(13)16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUHKNLEIKTOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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